4-Nitrophenethyl alcohol
Overview
Description
4-Nitrophenethyl alcohol, also known as 2-(4-nitrophenyl)ethanol, is an organic compound with the molecular formula C8H9NO3. It is characterized by a nitro group (-NO2) attached to the benzene ring and an ethanol group (-CH2CH2OH) attached to the para position relative to the nitro group. This compound is a yellow to orange crystalline powder and is used in various chemical synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Nitrophenethyl alcohol can be synthesized through several methods. One common method involves the reduction of 4-nitrophenylacetic acid using a reducing agent such as lithium aluminum hydride (LiAlH4) in anhydrous ether. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods: In industrial settings, this compound is often produced by the catalytic hydrogenation of 4-nitrophenylacetic acid. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas at elevated pressures and temperatures. The product is then isolated and purified through distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions: 4-Nitrophenethyl alcohol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas with palladium on carbon (Pd/C), tin(II) chloride (SnCl2) in hydrochloric acid
Substitution: Thionyl chloride (SOCl2)
Major Products:
Oxidation: 4-Nitrophenylacetaldehyde, 4-Nitrophenylacetic acid
Reduction: 4-Aminophenethyl alcohol
Substitution: 4-Nitrophenethyl chloride
Scientific Research Applications
4-Nitrophenethyl alcohol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-nitrophenethyl alcohol involves its interaction with specific molecular targets and pathways. For instance, when used as a substrate in enzymatic reactions, the compound undergoes transformation through the catalytic activity of enzymes, leading to the formation of various products. The nitro group can participate in redox reactions, while the hydroxyl group can undergo nucleophilic substitution or oxidation .
Comparison with Similar Compounds
4-Nitrophenethyl alcohol can be compared with other similar compounds, such as:
4-Nitrobenzyl alcohol: Similar structure but with a benzyl group instead of an ethyl group.
4-Aminophenethyl alcohol: The nitro group is reduced to an amino group.
2-Phenylethanol: Lacks the nitro group, making it less reactive in redox reactions.
Uniqueness: The presence of both the nitro and hydroxyl groups in this compound makes it a versatile compound in organic synthesis, allowing it to participate in a wide range of chemical reactions .
Properties
IUPAC Name |
2-(4-nitrophenyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c10-6-5-7-1-3-8(4-2-7)9(11)12/h1-4,10H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKMXRUOZUUKSON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCO)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Record name | P-NITROPHENETHYL ALCOHOL | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7025764 | |
Record name | 2-(4-Nitrophenyl)ethanol | |
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Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
P-nitrophenethyl alcohol appears as yellow needles (from aqueous methanol) or orange solid. (NTP, 1992) | |
Record name | P-NITROPHENETHYL ALCOHOL | |
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Boiling Point |
351 °F at 16 mmHg (NTP, 1992) | |
Record name | P-NITROPHENETHYL ALCOHOL | |
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Solubility |
less than 0.1 mg/mL at 64 °F (NTP, 1992) | |
Record name | P-NITROPHENETHYL ALCOHOL | |
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CAS No. |
100-27-6 | |
Record name | P-NITROPHENETHYL ALCOHOL | |
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Record name | 2-(4-Nitrophenyl)ethanol | |
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Record name | Benzeneethanol, 4-nitro- | |
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Record name | 4-Nitrophenethyl alcohol | |
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Record name | Benzeneethanol, 4-nitro- | |
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Record name | 2-(4-Nitrophenyl)ethanol | |
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Record name | 4-nitrophenethyl alcohol | |
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Melting Point |
144 to 147 °F (NTP, 1992) | |
Record name | P-NITROPHENETHYL ALCOHOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20781 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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